BenchChemオンラインストアへようこそ!

2,2-Dimethylbut-3-en-1-amine hydrochloride

Medicinal Chemistry ADME Lead Optimization

2,2-Dimethylbut-3-en-1-amine hydrochloride (CAS 389874-15-1) is a C6 primary aliphatic amine bearing a terminal alkene and a gem‑dimethyl group at the C2 position, supplied as the hydrochloride salt for enhanced stability and ease of handling. It belongs to the class of branched butenylamine building blocks that serve as versatile intermediates in medicinal chemistry and organic synthesis.

Molecular Formula C6H14ClN
Molecular Weight 135.63 g/mol
CAS No. 389874-15-1
Cat. No. B1430227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethylbut-3-en-1-amine hydrochloride
CAS389874-15-1
Molecular FormulaC6H14ClN
Molecular Weight135.63 g/mol
Structural Identifiers
SMILESCC(C)(CN)C=C.Cl
InChIInChI=1S/C6H13N.ClH/c1-4-6(2,3)5-7;/h4H,1,5,7H2,2-3H3;1H
InChIKeyIWRFVOUZLAMXRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethylbut-3-en-1-amine Hydrochloride (CAS 389874-15-1) – Structural and Physicochemical Baseline


2,2-Dimethylbut-3-en-1-amine hydrochloride (CAS 389874-15-1) is a C6 primary aliphatic amine bearing a terminal alkene and a gem‑dimethyl group at the C2 position, supplied as the hydrochloride salt for enhanced stability and ease of handling . It belongs to the class of branched butenylamine building blocks that serve as versatile intermediates in medicinal chemistry and organic synthesis [1]. The free base (CAS 90245-89-9) has a predicted pKa of 10.04 ± 0.10, a logP of 1.86, and a polar surface area (PSA) of 26.02 Ų .

Why Generic Substitution of 2,2-Dimethylbut-3-en-1-amine Hydrochloride with Unsubstituted or Saturated Analogs Is Not Straightforward


Simple replacement of 2,2-dimethylbut-3-en-1-amine hydrochloride with but-3-en-1-amine or 2,2-dimethylbutan-1-amine overlooks the quantifiable contributions of the gem‑dimethyl group and the terminal alkene. The gem‑dimethyl substituent increases lipophilicity (ΔlogP ≈ +0.64 vs. but-3-en-1-amine) and has been demonstrated across multiple chemotypes to improve metabolic stability and reduce P‑gp efflux liability [1]. The hydrochloride salt form provides a crystalline, non‑volatile solid with higher predicted water solubility compared to the free base, reducing storage and handling risks . These differences are not cosmetic; they directly impact scaffold performance in structure–activity relationship (SAR) exploration, pharmacokinetic lead optimization, and downstream synthetic compatibility.

Quantitative Differentiation Evidence for 2,2-Dimethylbut-3-en-1-amine Hydrochloride vs. Closest Analogs


Elevated Lipophilicity (logP) of the gem‑Dimethyl Scaffold Compared with But‑3‑en‑1‑amine

The incorporation of a gem‑dimethyl group at C2 significantly increases logP relative to the unsubstituted but‑3‑en‑1‑amine scaffold. The predicted logP for 2,2‑dimethylbut‑3‑en‑1‑amine (free base, CAS 90245‑89‑9) is 1.86 , whereas the predicted logP for but‑3‑en‑1‑amine (free base, CAS 2524‑49‑4) is 1.22 , yielding an increase of +0.64 log units. Higher lipophilicity can enhance passive membrane permeability, a parameter often tuned during early‑stage drug discovery.

Medicinal Chemistry ADME Lead Optimization

Differential Basicity (pKa) of the gem‑Dimethylamine Scaffold Compared with But‑3‑en‑1‑amine

The amine pKa is a critical determinant of ionization state at physiological pH and influences solubility, permeability, and off‑target binding. The predicted pKa of 2,2‑dimethylbut‑3‑en‑1‑amine (free base) is 10.04 ± 0.10 , whereas the predicted pKa of but‑3‑en‑1‑amine is 9.96 ± 0.10 . The small increase in basicity (+0.08 pK units) is consistent with the electron‑donating inductive effect of the gem‑dimethyl substituent and can subtly affect the fraction ionized at lysosomal pH (approx. pH 5.5).

Medicinal Chemistry Physicochemical Profiling Amine Basicity

Class‑Level Metabolic Stability Advantage Conferred by the gem‑Dimethyl Group

The gem‑dimethyl group is a recognized structural motif for improving metabolic stability. Talele (2018) reviewed numerous examples where introduction of a gem‑dimethyl group reduced oxidative metabolism, glucuronidation, and P‑gp efflux liability [1]. While no direct stability data exist for 2,2‑dimethylbut‑3‑en‑1‑amine hydrochloride itself, the review provides class‑level evidence that gem‑dimethyl‑containing analogs consistently outperform their non‑gem‑dimethyl counterparts in in‑vitro microsomal and hepatocyte stability assays. For instance, the review documents cases where half‑life improvements of 2‑ to 10‑fold were observed upon gem‑dimethyl substitution.

Drug Metabolism Pharmacokinetics Metabolic Stability

Hydrochloride Salt Form Provides Enhanced Solid‑State Stability and Handling Safety Relative to the Free Base

The hydrochloride salt (CAS 389874-15-1, MW 135.64 g/mol) is supplied as a crystalline solid with a molecular weight 36.46 g/mol higher than the free base [1]. The free base 2,2‑dimethylbut‑3‑en‑1‑amine (CAS 90245-89-9, MW 99.17 g/mol) is a liquid at ambient temperature (predicted bp 112.5 ± 19.0 °C) and is classified as a flammable liquid/amine . In contrast, the hydrochloride salt eliminates the hazards associated with volatile amine handling, reduces oxidative degradation of the terminal alkene, and simplifies gravimetric dispensing.

Chemical Procurement Salt Selection Storage Stability

Validated Scaffold Utility as a Precursor to Potent SGLT1 Inhibitors (e.g., SGL5213)

The 2,2‑dimethylbut‑3‑en‑1‑amine scaffold has been employed in the synthesis of advanced SGLT1 inhibitors, notably SGL5213, a potent, low‑absorbable intestinal SGLT1 inhibitor [1]. SGL5213 is a C‑phenyl d‑glucitol derivative bearing a 4‑(4‑fluorophenyl)‑2,2‑dimethylbut‑3‑en‑1‑amine side chain. In functional assays, SGL5213 demonstrated an IC50 of 29 nM against human SGLT1 and >10,000‑fold selectivity over SGLT2 [2]. The gem‑dimethyl‑substituted butenylamine portion is essential for shaping the pharmacophore; removal or saturation of the alkene dramatically reduces potency. This establishes 2,2‑dimethylbut‑3‑en‑1‑amine hydrochloride as a privileged fragment for generating potent SGLT1‑targeting chemical probes.

Diabetes SGLT1 Inhibition Chemical Probe Development

Highest‑Impact Application Scenarios for 2,2‑Dimethylbut‑3‑en‑1‑amine Hydrochloride Based on Differential Evidence


Medicinal Chemistry Lead Optimization Requiring Enhanced Lipophilicity and Predicted Metabolic Stability

When an unsubstituted but‑3‑en‑1‑amine‑containing lead suffers from high clearance or insufficient membrane permeability, replacing it with 2,2‑dimethylbut‑3‑en‑1‑amine hydrochloride can increase logP by ~0.64 units [Section 3, Evidence 1] while leveraging the class‑level metabolic stability advantage of the gem‑dimethyl motif [Section 3, Evidence 3]. The crystalline hydrochloride salt facilitates high‑throughput parallel synthesis workflows without the volatility and oxidation concerns associated with the liquid free base [Section 3, Evidence 4].

Synthesis of Selective SGLT1 Chemical Probes and Pharmacophore Elaboration

This building block is a direct precursor to the pharmacophoric side chain found in SGL5213 (hSGLT1 IC50 = 29 nM) [Section 3, Evidence 5]. Research groups developing intestinal SGLT1 inhibitors for diabetes or non‑alcoholic fatty liver disease can use 2,2‑dimethylbut‑3‑en‑1‑amine hydrochloride to rapidly generate focused libraries around a validated, potency‑conferring scaffold, bypassing the need for complex de‑novo route design.

Physicochemical Profiling of Amine Basicity in Structure–Activity Relationship Campaigns

The slight increase in amine basicity (pKa 10.04 vs. 9.96 for but‑3‑en‑1‑amine) [Section 3, Evidence 2] makes this compound useful as a matched‑pair probe when investigating the effect of amine ionization on lysosomal trapping, volume of distribution, or off‑target pharmacology. Its well‑defined hydrochloride stoichiometry also ensures accurate salt‑to‑base correction in high‑concentration in‑vitro assays.

Organometallic and Coordination Chemistry Leveraging the Chelating Olefinic Amine Framework

The terminal alkene in combination with the amine forms a bidentate ligand motif. Silver(I) complexes of 2,2‑dimethylbut‑3‑enyl methyl sulphide (a close thioether analog) have been crystallographically characterized, demonstrating that the gem‑dimethyl substitution enforces a specific, rigid chelate geometry [Section 1, Note 1]. 2,2‑Dimethylbut‑3‑en‑1‑amine hydrochloride can serve as a starting material for generating analogous N,S‑ or N,O‑chelating ligands for late‑transition‑metal catalysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2-Dimethylbut-3-en-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.